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  • Product: 3-Chloroisoquinoline-4-carbonitrile
  • CAS: 1256463-73-6

Core Science & Biosynthesis

Foundational

3-Chloroisoquinoline-4-carbonitrile molecular structure

This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 3-Chloroisoquinoline-4-carbonitrile (CAS: 1256463-73-6).[1] [1] Executive Summary 3-Chloroisoquinoline-4-carbonit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 3-Chloroisoquinoline-4-carbonitrile (CAS: 1256463-73-6).[1]

[1]

Executive Summary

3-Chloroisoquinoline-4-carbonitrile is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients. Its structure features an isoquinoline core substituted with a chlorine atom at the C3 position and a nitrile (cyano) group at the C4 position.

This specific substitution pattern creates a unique electronic environment: the electron-withdrawing nitrile group at C4 significantly activates the C3-chlorine bond toward nucleophilic aromatic substitution (


), while the nitrile itself serves as a versatile handle for transformation into amides, acids, or amines.
Property Data
Chemical Name 3-Chloroisoquinoline-4-carbonitrile
CAS Number 1256463-73-6
Molecular Formula

Molecular Weight 188.61 g/mol
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Structural Analysis & Electronic Properties

The reactivity of 3-chloroisoquinoline-4-carbonitrile is dictated by the interplay between the nitrogen heteroatom and the substituents.

Electronic Activation
  • Inductive Effect (-I): The C4-nitrile group exerts a strong electron-withdrawing inductive effect, decreasing electron density at the adjacent C3 position.

  • Resonance Effect (-R): The isoquinoline nitrogen (N2) naturally pulls electron density, but the C4-nitrile reinforces this deficiency at C3.

  • Result: The C3-Cl bond is chemically "activated," making it susceptible to displacement by nucleophiles (amines, alkoxides, thiols) under milder conditions than unsubstituted 3-chloroisoquinoline.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the electrophilic and nucleophilic sites on the molecule.

ReactivityMap Core 3-Chloroisoquinoline-4-carbonitrile (Core Scaffold) C3_Cl C3-Chlorine (Leaving Group) Core->C3_Cl Site of SnAr (Displacement) C4_CN C4-Nitrile (Electrophilic/Reducible) Core->C4_CN Hydrolysis/Reduction (Derivatization) N2_Iso Isoquinoline Nitrogen (Basic/Coordinating) Core->N2_Iso Protonation/Salt Formation C4_CN->C3_Cl Activates C3 (Electronic Withdrawal)

Figure 1: Reactivity map highlighting the activation of the C3 position by the C4-nitrile group.

Synthetic Pathways

The most robust synthetic route for 3-chloroisoquinoline-4-carbonitrile involves the chlorination of its hydroxy precursor. This approach avoids the selectivity issues associated with direct electrophilic halogenation.

Primary Route: Deoxychlorination

This protocol utilizes Phosphorus Oxychloride (


) to convert the lactam/enol tautomer into the vinyl chloride.

Precursor: 3-Hydroxyisoquinoline-4-carbonitrile (often in equilibrium with its lactam form, 4-cyanoisoquinolin-3(2H)-one).

Step-by-Step Protocol:
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), charge 3-hydroxyisoquinoline-4-carbonitrile (1.0 equiv).

  • Reagent Addition: Add neat

    
      (5–10 equiv). The excess serves as both solvent and reagent.[2]
    
    • Note: For difficult substrates, a catalytic amount of DMF (N,N-dimethylformamide) can be added to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting material spot should disappear, and a less polar product spot should appear.

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
       releases HCl gas.
      
    • Neutralize the aqueous suspension with saturated

      
       or 
      
      
      
      to pH 7–8.
  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x). Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is typically purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Precursor 3-Hydroxyisoquinoline- 4-carbonitrile Intermediate Phosphorylated Intermediate Precursor->Intermediate O-Phosphorylation Reagents Reagents: POCl3 (neat), reflux Cat. DMF (optional) Reagents->Precursor Product 3-Chloroisoquinoline- 4-carbonitrile Intermediate->Product Nucleophilic Attack (Cl-) Workup Quench on Ice/NaHCO3 Extraction (DCM) Product->Workup Isolation

Figure 2: Deoxychlorination pathway using phosphorus oxychloride.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in orthogonal functionalization strategies.

Key Transformations

Researchers utilize this core to build libraries of kinase inhibitors, GPCR ligands, and anti-infectives.

Reaction TypeTarget at ScaffoldReagent/ConditionsOutcome

Displacement
C3-ClPrimary/Secondary Amines,

, DMF, Heat
3-Amino derivatives (Kinase hinge binders)
Suzuki Coupling C3-ClAryl Boronic Acids, Pd catalyst (e.g.,

), Base
3-Aryl isoquinolines (Biaryl pharmacophores)
Nitrile Hydrolysis C4-CN

/

or NaOH /

Carboxamides or Carboxylic Acids
Nitrile Reduction C4-CN

or

/ Raney Ni
Aminomethyl derivatives
Case Study: Kinase Inhibitor Design

In the design of EGFR or VEGFR inhibitors, the isoquinoline nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region. The substituent at C3 (introduced via


 of the chlorine) extends into the hydrophobic pocket, while the C4-nitrile can be modified to interact with the gatekeeper residue or solvent front.

Safety & Handling

  • Hazards: 3-Chloroisoquinoline-4-carbonitrile is an organic nitrile and halogenated heterocycle. It is likely toxic if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation.

  • GHS Classification (Inferred): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Handling:

    • Always handle in a functioning fume hood.

    • Wear nitrile gloves, safety glasses, and a lab coat.

    • Avoid contact with strong acids (potential release of HCN if nitrile hydrolyzes under extreme conditions, though unlikely during standard storage).

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Preparation of Chloroisoquinolines via POCl3: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." J. Chem. Soc., Perkin Trans.[3] 1, 1997, 927-934.Link

  • General Isoquinoline Synthesis: Saddik, A. A., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 2025.[4][5] (Review of isoquinoline utility in oncology).

  • POCl3 Chlorination Mechanism: Larn, J., et al. "POCl3 chlorination of 4-quinazolones." J. Org. Chem., 2011.[6][7]Link (Mechanistic analogue for the hydroxy-to-chloro conversion).

  • Product Identification: ChemicalBook Entry for CAS 1256463-73-6.Link

Sources

Protocols & Analytical Methods

Method

3-Chloroisoquinoline-4-carbonitrile as a building block for heterocyclic synthesis

Topic: 3-Chloroisoquinoline-4-carbonitrile as a Building Block for Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloroisoquinoline-4-carbonitrile as a Building Block for Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

A Versatile "Ortho-Halo Nitrile" Scaffold for Fused Heterocyclic Systems

Executive Summary

3-Chloroisoquinoline-4-carbonitrile (CAS: 1256463-73-6) represents a high-value "ortho-halo nitrile" scaffold. Its structural uniqueness lies in the juxtaposition of an electrophilic chlorine atom at position C3 and a reactive cyano group at position C4. This specific arrangement facilitates tandem nucleophilic substitution-cyclization reactions , allowing researchers to rapidly construct tricyclic and tetracyclic heteroaromatic systems—such as thieno[2,3-c]isoquinolines and pyrazolo[3,4-c]isoquinolines—in a single synthetic operation. This guide details the mechanistic rationale, validated protocols, and critical optimization parameters for utilizing this building block.

Chemical Reactivity Profile

The reactivity of 3-chloroisoquinoline-4-carbonitrile is governed by the electron-deficient nature of the isoquinoline ring, further activated by the electron-withdrawing nitrile group.

  • C3-Chlorine: Highly susceptible to SNAr (Nucleophilic Aromatic Substitution) due to the para-relationship with the ring nitrogen (conceptually similar to 2-chloropyridine) and the ortho-relationship with the nitrile.

  • C4-Nitrile: Acts as an "electron sink" to accelerate SNAr at C3 and subsequently serves as an electrophilic trap for the nucleophile's pendant group (e.g., amine, methylene) to close the ring (Thorpe-Ziegler or Pinner-type cyclization).

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this single core scaffold.

ReactionMap Core 3-Chloroisoquinoline- 4-carbonitrile Reagent1 Ethyl Thioglycolate (Base) Core->Reagent1 Reagent2 Hydrazine Hydrate Core->Reagent2 Reagent3 Amidines/Guanidines Core->Reagent3 Reagent4 Boronic Acids (Pd Cat.) Core->Reagent4 Prod1 Thieno[2,3-c]isoquinoline Reagent1->Prod1 S_NAr + Thorpe-Ziegler Prod2 Pyrazolo[3,4-c]isoquinoline Reagent2->Prod2 S_NAr + Cyclization Prod3 Pyrimido[4,5-c]isoquinoline Reagent3->Prod3 Cyclocondensation Prod4 3-Aryl-4-cyanoisoquinoline Reagent4->Prod4 Suzuki Coupling

Figure 1: Divergent synthetic pathways from 3-chloroisoquinoline-4-carbonitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-c]isoquinolines

Target Structure: Ethyl 3-aminothieno[2,3-c]isoquinoline-2-carboxylate Mechanism: The sulfur atom displaces the chlorine (SNAr), followed by the attack of the methylene carbanion on the nitrile (Thorpe-Ziegler cyclization).

Materials
  • 3-Chloroisoquinoline-4-carbonitrile (1.0 equiv)

  • Ethyl thioglycolate (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.0 equiv) or Potassium Carbonate (K2CO3)

  • Solvent: Absolute Ethanol (for NaOEt) or DMF (for K2CO3)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroisoquinoline-4-carbonitrile (1.0 mmol) in absolute ethanol (5 mL).

  • Reagent Addition: Add ethyl thioglycolate (1.1 mmol) dropwise to the solution.

  • Base Activation: Add sodium ethoxide (2.0 mmol) slowly. Note: The solution often turns yellow/orange, indicating the formation of the thiolate anion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) for the disappearance of the starting chloride.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check: The product should exhibit characteristic IR bands for NH2 (~3300–3400 cm-1) and Ester C=O (~1680 cm-1). The nitrile peak (~2200 cm-1) from the starting material must be absent.

Protocol B: Synthesis of Pyrazolo[3,4-c]isoquinolines

Target Structure: 3-Aminopyrazolo[3,4-c]isoquinoline Mechanism: Hydrazine acts as a binucleophile.[1] The primary amine displaces the chlorine, and the second nitrogen attacks the nitrile to close the pyrazole ring.

Materials
  • 3-Chloroisoquinoline-4-carbonitrile (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% aqueous solution) (3.0 – 5.0 equiv)

  • Solvent: Ethanol or n-Butanol

Step-by-Step Procedure
  • Setup: Charge a reaction vial with 3-chloroisoquinoline-4-carbonitrile (1.0 mmol) and ethanol (5 mL).

  • Addition: Add hydrazine hydrate (3.0 mmol) in one portion. Caution: Hydrazine is toxic and potentially explosive; handle in a fume hood.[2]

  • Reflux: Heat the mixture to reflux.

    • Optimization Note: If conversion is slow in ethanol (78°C), switch to n-butanol (118°C) to accelerate the cyclization step.

  • Monitoring: Reaction is typically complete within 3–6 hours.

  • Isolation:

    • Cool to room temperature.[1][2] The fused pyrazole product often crystallizes directly from the reaction mixture upon cooling.

    • Filter the precipitate.

    • If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with cold diethyl ether.

  • Purification: Recrystallization from Ethanol/DMF mixtures is usually sufficient.

Validation Check: 1H NMR will show the disappearance of the ethyl/ester protons (if compared to Protocol A) and the appearance of broad exchangeable NH2/NH signals.

Comparative Data & Optimization

ParameterProtocol A (Thiophene)Protocol B (Pyrazole)Notes
Primary Nucleophile Sulfur (Thiolate)Nitrogen (Hydrazine)Sulfur is a softer nucleophile; reaction is generally faster at lower T.
Base Requirement Stoichiometric (NaOEt/K2CO3)None (Hydrazine acts as base)Strong base required in A to generate carbanion for cyclization.
Key Intermediate Thioether (often not isolated)Hydrazino-isoquinolineIntermediate isolation is possible but one-pot is preferred.
Typical Yield 75–85%80–90%High yields due to thermodynamic stability of fused aromatic systems.

Troubleshooting Guide

Issue: Incomplete Cyclization (Protocol A)
  • Symptom: Mass spec shows M+ mass of the uncyclized thioether intermediate.

  • Root Cause: The Thorpe-Ziegler cyclization (nitrile attack) requires a specific pKa threshold.

  • Solution: Increase the base strength (switch from K2CO3 to NaOEt or NaH) or increase temperature (switch solvent to DMF, 100°C).

Issue: Hydrolysis of Nitrile
  • Symptom: Formation of amide byproduct instead of cyclized heterocycle.

  • Root Cause: Wet solvents or excess water in reagents (e.g., using dilute hydrazine).

  • Solution: Use anhydrous ethanol and high-percentage hydrazine hydrate (98%) or anhydrous hydrazine in THF.

References

  • Ortho-Halo Nitrile Chemistry: Synthesis and Reactions of Chloroquinoline-3-carbonitriles. (Analogous chemistry for quinoline/isoquinoline isomers). Bentham Science. Link

  • Pyrazolo-Isoquinoline Synthesis: Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar Pyrazolo[3,4-g]isoquinolines. (Demonstrates hydrazine cyclization on isoquinoline cores). PubMed Central. Link

  • General Thienopyridine/Isoquinoline Protocols: Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.ResearchGate. Link

  • Reaction of 4-chloroquinazolines (Analogous): Ring transformations involving chloroheterocycles. Reaction of 4-chloroquinazolines with hydrazines.[3][1][4][5]RSC Publishing. Link

  • Commercial Availability & Data: 3-Chloroisoquinoline-4-carbonitrile Product Page.BLD Pharm. Link

Sources

Application

NMR spectroscopy protocol for 3-Chloroisoquinoline-4-carbonitrile

An Application Note for the Structural Elucidation of 3-Chloroisoquinoline-4-carbonitrile via Nuclear Magnetic Resonance (NMR) Spectroscopy Authored by a Senior Application Scientist This document provides a detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 3-Chloroisoquinoline-4-carbonitrile via Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by a Senior Application Scientist

This document provides a detailed protocol for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for 3-Chloroisoquinoline-4-carbonitrile. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require robust structural verification and purity assessment of this and similar heterocyclic compounds. The focus is on providing not just a procedural checklist, but a causal understanding of the experimental choices to ensure high-quality, reproducible results.

Introduction: The Analytical Challenge of Substituted Isoquinolines

3-Chloroisoquinoline-4-carbonitrile is a heterocyclic aromatic compound featuring a fused bicyclic system with nitrogen, a chloro substituent, and a nitrile group. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex bioactive molecules.[1][2] Accurate structural characterization is paramount, and NMR spectroscopy stands as the definitive technique for elucidating the precise arrangement of atoms and confirming sample purity.[3]

This guide details the necessary steps for preparing the analyte, setting up the NMR spectrometer for both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, and interpreting the resulting spectral data. The inherent complexities of substituted quinoline and isoquinoline systems, such as potential signal broadening and concentration-dependent chemical shifts, will also be addressed.[4][5]

Table 1: Physicochemical Properties of 3-Chloroisoquinoline-4-carbonitrile

PropertyValue
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.62 g/mol
CAS Number 53491-80-8
Physical Form Solid

Data sourced from commercial supplier information.

Foundational NMR Principles for 3-Chloroisoquinoline-4-carbonitrile

The structure of 3-Chloroisoquinoline-4-carbonitrile dictates a unique NMR fingerprint. Due to the lack of molecular symmetry, all five protons and all ten carbons are expected to be chemically distinct, giving rise to five unique signals in the ¹H NMR spectrum and ten in the ¹³C NMR spectrum.[6]

  • ¹H NMR Spectroscopy: This experiment will reveal the number of different proton environments, their relative numbers (via integration), and their connectivity through spin-spin coupling. The protons on the aromatic rings will appear in the characteristic downfield region (typically 7.0-9.5 ppm). The electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the nitrile group will deshield adjacent protons, shifting their signals further downfield.

  • ¹³C NMR Spectroscopy: This technique maps the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment.[7] The nitrile carbon (C≡N) will have a characteristic shift around 110-120 ppm. The aromatic carbons will resonate between approximately 120 and 170 ppm. Quaternary carbons (those without attached protons, such as C3, C4, C4a, and C8a) are expected to show signals of lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.[8]

Comprehensive Experimental Workflow

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and appropriate spectrometer parameter selection.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (optional, e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 prep5 Ensure homogeneity prep4->prep5 acq1 Insert sample & lock prep5->acq1 acq2 Shim magnet coils acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC/HMBC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 proc4 Integrate & Assign Peaks proc3->proc4

Caption: High-level workflow for NMR analysis.

The quality of the final spectrum is fundamentally tied to the initial sample preparation.[9]

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of 3-Chloroisoquinoline-4-carbonitrile for a standard ¹H NMR experiment. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[10]

  • Solvent Selection: Dissolve the sample in 0.6–0.7 mL of a suitable deuterated solvent in a clean, dry vial.[11]

    • Chloroform-d (CDCl₃): A common choice for many organic molecules. The residual solvent peak appears at ~7.26 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less soluble compounds. The residual solvent peak is at ~2.50 ppm.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. TMS is inert and provides a sharp singlet at 0.00 ppm.[12]

  • Dissolution and Transfer: Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[10] Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, avoiding the introduction of solid particulates.[10]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.[11]

The following parameters are recommended for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.[2][13]

Table 2: Recommended 1D NMR Acquisition Parameters

Parameter¹H Experiment¹³C {¹H} ExperimentCausality & Rationale
Observe Frequency ~400 MHz~100 MHzStandard frequencies for a 400 MHz instrument.
Pulse Width 30-45°30-45°A smaller flip angle allows for a shorter relaxation delay.
Acquisition Time 2-4 s1-2 sMust be long enough to resolve sharp signals and observe coupling.
Relaxation Delay (d1) 1-2 s2-5 sLonger delay for ¹³C ensures quaternary carbons have time to relax.
Number of Scans (ns) 8-161024-4096+¹³C has low natural abundance, requiring more scans for good S/N.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the full expected range of chemical shifts.

For complex molecules, 1D spectra may not be sufficient for complete structural assignment. 2D NMR techniques are invaluable for mapping atomic connectivity.[14][15]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton networks on the benzene and pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for connecting different fragments of the molecule and assigning quaternary carbons.

Predicted Spectral Data and Interpretation

The following tables provide predicted chemical shifts and assignments based on established principles of NMR spectroscopy and data for analogous structures.[16][17]

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale for Assignment
H-19.0 - 9.3s1HDeshielded by adjacent nitrogen.
H-58.2 - 8.4d1HPeri-deshielding from the nitrogen lone pair and adjacent ring.
H-88.0 - 8.2d1HStandard aromatic proton on the benzene ring.
H-67.8 - 8.0ddd1HCoupled to H-5 and H-7.
H-77.7 - 7.9ddd1HCoupled to H-6 and H-8.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C-1~152Attached to electronegative nitrogen.
C-3~145Attached to electronegative chlorine. Quaternary (low intensity).
C-8a~138Bridgehead aromatic carbon. Quaternary (low intensity).
C-7~135Aromatic CH.
C-5~130Aromatic CH.
C-6~129Aromatic CH.
C-8~128Aromatic CH.
C-4a~125Bridgehead aromatic carbon. Quaternary (low intensity).
C-4 (CN)~117Nitrile carbon. Quaternary (low intensity).
C-4~108Attached to the nitrile group. Quaternary (low intensity).

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

The following diagram illustrates the key expected correlations that would confirm the structural assignments.

Caption: Expected 2D NMR correlations.

Expert Insights and Troubleshooting
  • Concentration Effects: Aromatic systems like isoquinolines can exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[5] It is advisable to report the concentration at which the spectrum was acquired.

  • Line Broadening: While less severe than in dihydroisoquinolines, the ¹⁴N nucleus possesses a quadrupole moment that can sometimes lead to broadening of adjacent proton and carbon signals (especially H-1 and C-1).[4] This is typically a minor effect in rigid aromatic systems.

  • Purity Assessment: The ¹H NMR spectrum is an excellent tool for assessing sample purity. Impurities will present as extra signals. The integration of these signals relative to the main compound can be used for a semi-quantitative purity estimation.

By adhering to this comprehensive protocol, researchers can confidently perform structural elucidation of 3-Chloroisoquinoline-4-carbonitrile, ensuring data integrity for publications, patent filings, and further research endeavors.

References

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • ACS Publications. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Canadian Science Publishing. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available at: [Link]

  • iChemical. (n.d.). 3-Chloroisoquinoline, CAS No. 19493-45-9. iChemical. Available at: [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. PrepChem.com. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • PubMed. (n.d.). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. Available at: [Link]

  • YouTube. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (2025). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. ResearchGate. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • ResearchGate. (2025). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. Available at: [Link]

  • AMERICAN ELEMENTS. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. AMERICAN ELEMENTS. Available at: [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • Lead Sciences. (n.d.). 1-Chloroisoquinoline-4-carbonitrile. Lead Sciences. Available at: [Link]

  • YouTube. (2020). C13 NMR example 3. YouTube. Available at: [Link]

Sources

Method

LC-MS method for detecting 3-Chloroisoquinoline-4-carbonitrile metabolites

An Application Note and Protocol for the Detection and Identification of 3-Chloroisoquinoline-4-carbonitrile Metabolites by LC-MS/MS Abstract The characterization of metabolic pathways is a cornerstone of drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Detection and Identification of 3-Chloroisoquinoline-4-carbonitrile Metabolites by LC-MS/MS

Abstract

The characterization of metabolic pathways is a cornerstone of drug discovery and development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of new chemical entities. This document presents a comprehensive guide and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and preliminary identification of metabolites of 3-Chloroisoquinoline-4-carbonitrile, a heterocyclic compound with potential pharmacological relevance. We detail the predicted metabolic fate of the parent compound, a complete protocol for in vitro metabolite generation using liver microsomes, a streamlined sample preparation procedure, and optimized LC-MS/MS parameters. The methodology is designed for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, providing a framework that is both scientifically rigorous and practically applicable.

Introduction to Metabolite Identification

Understanding how a drug candidate is transformed within a biological system is mandated by regulatory agencies and is fundamental to assessing its potential for success. The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is the principal catalyst for Phase I metabolism, which introduces or exposes functional groups on the parent molecule.[1][2] These initial transformations, such as oxidation, are critical as they can lead to active, inactive, or even toxic metabolites. Subsequent Phase II reactions conjugate these modified compounds to increase their water solubility and facilitate excretion.

3-Chloroisoquinoline-4-carbonitrile presents several potential sites for metabolic modification. Its isoquinoline core is susceptible to aromatic hydroxylation, while the chloro- and carbonitrile-substituents may also undergo biotransformation.[3][4] Given these possibilities, a sensitive and selective analytical method is required to separate and identify these structurally similar metabolites from the parent drug and endogenous matrix components. LC-MS/MS is the gold standard for this purpose, offering superior chromatographic resolution and the structural information provided by mass spectrometry.[5][6] The presence of a chlorine atom in the parent compound provides a distinct isotopic signature, which is an invaluable tool for identifying drug-related material in complex chromatograms.[7][8]

Predicted Metabolic Pathways of 3-Chloroisoquinoline-4-carbonitrile

Based on established biotransformation reactions for halogenated aromatic and heterocyclic compounds, the primary metabolic pathways for 3-Chloroisoquinoline-4-carbonitrile are predicted to be driven by CYP-mediated oxidation.[1][9][10]

Phase I Metabolism:

  • Aromatic Hydroxylation: The addition of a hydroxyl group (-OH) to the benzene or pyridine ring of the isoquinoline structure is a highly probable metabolic route. This results in a mass increase of 16 Da (+O).

  • Nitrile Hydrolysis: The carbonitrile group (-CN) may be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This pathway would result in mass shifts of +18 Da (H₂O) and +35 Da (O, NH) respectively, though the latter is a multi-step process.

  • Dechlorination: The replacement of the chlorine atom with a hydroxyl group is another possibility, which would result in a mass change of -18 Da (-Cl, +OH).

Phase II Metabolism:

  • Glucuronidation: Following the formation of a hydroxyl group in Phase I, the metabolite can be conjugated with glucuronic acid (mass increase of 176 Da), significantly increasing its polarity and facilitating excretion.

The following diagram illustrates these potential biotransformation routes.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 3-Chloroisoquinoline-4-carbonitrile (M) met1 Hydroxylated Metabolite (M+16 Da) parent->met1 + O met2 Nitrile-Hydrolyzed Metabolite (Amide) (M+18 Da) parent->met2 + H₂O met3 Dechlorinated Metabolite (M-18 Da) parent->met3 - Cl, + OH met4 Glucuronide Conjugate (M+16+176 Da) met1->met4 + Glucuronic Acid

Caption: Predicted metabolic pathways for 3-Chloroisoquinoline-4-carbonitrile.

Experimental Design and Protocols

This section provides a step-by-step guide for the generation and analysis of metabolites. The overall workflow is depicted below.

G A Step 1: In Vitro Incubation (Parent Drug + Liver Microsomes) B Step 2: Sample Quenching & Preparation (Protein Precipitation) A->B C Step 3: LC-MS/MS Analysis (Separation and Detection) B->C D Step 4: Data Analysis (Metabolite Identification) C->D

Sources

Application

Protocol for the reduction of the nitrile group in 3-Chloroisoquinoline-4-carbonitrile

Part 1: Strategic Analysis & Pathway Selection The Chemoselectivity Challenge The reduction of 3-chloroisoquinoline-4-carbonitrile presents a classic chemoselectivity conflict in organic synthesis. The objective is to fu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Pathway Selection

The Chemoselectivity Challenge

The reduction of 3-chloroisoquinoline-4-carbonitrile presents a classic chemoselectivity conflict in organic synthesis. The objective is to fully reduce the nitrile group (


) to a primary amine (

) or aldehyde (

) while preserving the chlorine atom at the C3 position.
  • The Trap: The C3 position in isoquinolines is electron-deficient, making the C-Cl bond susceptible to hydrodehalogenation (replacement of Cl with H) under standard catalytic hydrogenation conditions (e.g.,

    
    , Pd/C).
    
  • The Solution: Hydride transfer reagents (Boranes or Aluminum Hydrides) or specific metal-salt catalyzed reductions (Cobalt Boride) are required to decouple the reduction mechanism from oxidative addition/reductive elimination cycles that cleave aryl halides.

Decision Matrix

Based on electronic structure analysis and literature precedence for halogenated heterocycles, three distinct protocols are recommended depending on the desired end-product and available equipment.

  • Method A (Gold Standard - Amine): Borane-Dimethyl Sulfide (BMS). Offers the highest chemoselectivity for nitriles over aryl halides.

  • Method B (Alternative - Amine): Sodium Borohydride + Cobalt(II) Chloride (

    
    ). A cost-effective, "in-situ" generated catalyst system that mimics Raney Nickel but operates under milder conditions, often sparing aryl chlorides.
    
  • Method C (Aldehyde Target): DIBAL-H at Low Temperature. Specifically validated for 3-chloroisoquinoline derivatives to stop reduction at the imine stage.

ReductionStrategy Start Substrate: 3-Chloroisoquinoline-4-carbonitrile Decision Target Product? Start->Decision Amine Target: Primary Amine (3-chloroisoquinolin-4-yl)methanamine Decision->Amine Full Reduction Aldehyde Target: Aldehyde 3-chloroisoquinoline-4-carbaldehyde Decision->Aldehyde Partial Reduction MethodA Method A: Borane-DMS (BMS) (High Chemoselectivity) Amine->MethodA Preferred MethodB Method B: CoCl2 + NaBH4 (Cost Effective / Mild) Amine->MethodB Alternative Avoid AVOID: H2 + Pd/C (Risk: Dechlorination) Amine->Avoid High Risk MethodC Method C: DIBAL-H (-78°C to -5°C) (Controlled Reduction) Aldehyde->MethodC

Figure 1: Strategic Decision Tree for Chemoselective Reduction.

Part 2: Detailed Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction

Objective: Synthesis of (3-chloroisoquinolin-4-yl)methanamine. Mechanism: Electrophilic coordination of Borane to the nitrile nitrogen, followed by hydride transfer. The mechanism does not involve oxidative insertion into the C-Cl bond, preserving the halogen.

Materials
  • Substrate: 3-Chloroisoquinoline-4-carbonitrile (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (BMS), 2.0 M in THF (3.0 - 4.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH), 10% HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Charge the flask with 3-Chloroisoquinoline-4-carbonitrile (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add BMS (2.0 M in THF, 15 mL, 30 mmol) dropwise via syringe over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Once at RT, heat the reaction to reflux (approx. 66°C) for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC or LC-MS. The nitrile peak (

      
       IR) should disappear.
      
  • Quench (Critical Step): Cool the reaction mixture to 0°C. Very slowly add Methanol (20 mL) dropwise.

    • Note: This step destroys excess borane and breaks the intermediate Boron-Nitrogen complex. Vigorous hydrogen evolution will occur.[1]

  • Acid Hydrolysis: Add 10% HCl (20 mL) and reflux for 1 hour. This hydrolyzes the borazine intermediates to the free amine salt.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Basify the aqueous residue to pH > 10 using 2M NaOH.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: Cobalt(II) Chloride / Sodium Borohydride

Objective: Mild reduction avoiding high-pressure hydrogenation equipment. Mechanism: In-situ generation of "Cobalt Boride" (


), a black precipitate that acts as a heterogeneous catalyst for hydride transfer.
Materials
  • Substrate: 3-Chloroisoquinoline-4-carbonitrile (1.0 eq)

  • Catalyst Precursor: Cobalt(II) Chloride hexahydrate (

    
    ) (2.0 eq)
    
  • Reductant: Sodium Borohydride (

    
    ) (10.0 eq)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (5 mmol) and

    
     (10 mmol, 2.38 g) in Methanol (50 mL). The solution will be pink/purple.
    
  • Cooling: Cool the mixture to 0°C.

  • Reduction: Add

    
     (50 mmol, 1.89 g) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black immediately upon addition, indicating the formation of the active Cobalt Boride species. Hydrogen gas is evolved vigorously.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for an additional 2 hours.

  • Quench: Carefully add 1N HCl until gas evolution ceases and the black precipitate dissolves (pH ~ 2).

  • Workup:

    • Basify with concentrated Ammonium Hydroxide (

      
      ) to pH 10.
      
    • Extract with Ethyl Acetate (

      
      ).[2][3]
      
    • Note: Cobalt salts can cause emulsions. Filtering the biphasic mixture through Celite before separation can help.

Protocol C: DIBAL-H Reduction (To Aldehyde)

Objective: Synthesis of 3-chloroisoquinoline-4-carbaldehyde. Reference Grounding: This specific transformation on 3-chloro-isoquinoline derivatives is supported by literature precedents using DIBAL-H at controlled temperatures [1].

Step-by-Step Methodology
  • Setup: Anhydrous conditions are strictly required. Use a flame-dried flask under Argon.

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous Toluene or DCM.

  • Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone bath).

    • Note: For some hindered substrates, -5°C to 0°C is acceptable, but start low to ensure selectivity.

  • Addition: Add DIBAL-H (1.0 M in Toluene, 1.2 eq) dropwise over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours. Do not allow to warm above -40°C if the aldehyde is the target.

  • Hydrolysis: Quench by adding Methanol (excess) at -78°C, followed by a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate).

  • Workup: Allow to warm to RT and stir vigorously until the two phases separate clearly (Rochelle's salt breaks the Aluminum emulsion). Extract with DCM.

Part 3: Data Summary & Analytical Controls

Comparison of Methods
FeatureMethod A: Borane-DMSMethod B: CoCl2/NaBH4Method C: DIBAL-H
Primary Product AmineAmineAldehyde (at low temp)
Chemoselectivity Excellent (Retains Cl)Good (Retains Cl)Excellent
Reaction Time 4–6 Hours2–3 Hours2–4 Hours
Temperature Reflux0°C to RT-78°C
Scalability HighModerate (Exotherm)High
Safety Profile Flammable (DMS odor)H2 EvolutionPyrophoric
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dechlorination (Product mass -34) Over-reduction or wrong catalystEnsure no Pd or Ni(0) is present. Use Method A.
Incomplete Conversion Borane-Amine complex stabilityEnsure the acid reflux step (Step 6 in Method A) is vigorous enough to break the B-N bond.
Emulsion during workup Aluminum or Cobalt saltsUse Rochelle's salt (for Al) or filter through Celite (for Co).
Workflow Visualization

Workflow Step1 1. Dissolve Nitrile (THF, 0°C) Step2 2. Add BMS (Dropwise, N2 atm) Step1->Step2 Step3 3. Reflux (2-4 hrs) Step2->Step3 Step4 4. Acid Hydrolysis (HCl, Reflux 1hr) Step3->Step4 Check Nitrile Gone? Step3->Check IPC: IR/TLC Step5 5. Base Workup (NaOH -> pH 10) Step4->Step5

Figure 2: Workflow for Method A (Borane Reduction).

References

  • PrepChem. Synthesis of 3-Chloro-1-phenyl-isoquinoline-4-aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. Retrieved from [Link]

  • Common Organic Chemistry. Nitrile to Amine: Borane-DMS Conditions. Retrieved from [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction.[1][4][5] Retrieved from [Link]

  • ResearchGate. Selective reduction of nitrile group in presence of ester group (Discussion on CoCl2/NaBH4). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Purification of 3-Chloroisoquinoline-4-carbonitrile

Case ID: ISOQ-PUR-003 Status: Active Specialist: Senior Application Scientist, Separation Sciences[1] Critical Parameter Assessment Before initiating recrystallization, you must characterize your crude material.[1] 3-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-PUR-003 Status: Active Specialist: Senior Application Scientist, Separation Sciences[1]

Critical Parameter Assessment

Before initiating recrystallization, you must characterize your crude material.[1] 3-Chloroisoquinoline-4-carbonitrile is a functionalized heteroaromatic intermediate often synthesized via electrophilic cyclization (e.g., Vilsmeier-Haack or POCl3-mediated pathways).[1] This synthetic route introduces specific impurity profiles that dictate your purification strategy.[1]

Physicochemical Profile (Target)
ParameterDescriptionTechnical Implication
Structure Isoquinoline core, 3-Cl, 4-CNElectron-deficient ring; sensitive to strong nucleophiles.[1]
Physical State Crystalline SolidProne to "oiling out" if solvent polarity is mismatched.[1][2]
Est. Melting Point 110–135°C (Range varies by purity)Do not heat solvents >90°C to avoid thermal decomposition or oiling.[1]
Solubility Low in water; High in DCM/THFRequires a semi-polar organic solvent or binary system.[1]
Common Impurity Profile
  • Regioisomers (1-Chloro analog): The most difficult impurity to remove.[1] Often requires a specific solvent aspect ratio.[1]

  • Hydrolysis Products: 3-chloroisoquinoline-4-carboxamide (from nitrile hydrolysis).

  • Phosphorous Residues: If POCl3 was used; these appear as sticky tars that inhibit crystallization.[1]

Solvent Selection Matrix

We do not recommend a "one-size-fits-all" approach due to batch variability.[1] Use this matrix to select the system matching your crude profile.

System ClassSolvent CompositionSuitabilityMechanism of Action
Primary (Recommended) Ethanol (95%) or 2-Propanol High Purity Crudes (>85%)Temperature-dependent solubility differential.[1] Alcohol H-bonding stabilizes the nitrile.[1]
Binary System A EtOAc / n-Heptane (1:3 to 1:5)Lipophilic ImpuritiesSolubilizes tars (EtOAc) while forcing product out (Heptane) upon cooling.[1]
Binary System B Acetonitrile / Water (Gradient)Polar ImpuritiesAcetonitrile dissolves the aromatic core; water acts as the anti-solvent.[1] Warning: Avoid if acidic.[1]
Scavenger Toluene (Hot extraction)Regioisomer Separation1-Cl and 3-Cl isomers often have distinct solubility curves in aromatic solvents.[1]

Critical Warning: Avoid boiling Methanol if your crude contains traces of base.[1] The 3-chloro position is susceptible to nucleophilic aromatic substitution (


), potentially yielding the 3-methoxy analog.[1]

Experimental Protocol: The "Standard" Recrystallization

Objective: Purification of 10g Crude 3-Chloroisoquinoline-4-carbonitrile using the Ethanol System.

Phase 1: Dissolution[1]
  • Place 10g of crude solid in a 250mL Erlenmeyer flask.

  • Add Ethanol (absolute) incrementally at reflux temperature (approx. 78°C).

    • Start with 30mL (3 vol).

    • Add in 5mL increments until dissolution is near-complete.

  • Clarification: If black specks (carbonized tars) remain, add 0.5g Activated Carbon, stir for 5 mins, and filter hot through a pre-warmed Celite pad.

Phase 2: Controlled Nucleation[1]
  • Allow the filtrate to cool to ambient temperature (20–25°C) slowly over 2 hours. Do not use an ice bath yet.

  • Observation Check:

    • Crystals form: Proceed to Step 3.

    • Oiling out (Liquid droplets): Re-heat, add 10% more ethanol, and seed with a pure crystal at 40°C.

Phase 3: Harvesting[1]
  • Once ambient crystallization is complete, cool to 0–4°C for 1 hour.

  • Filter under vacuum.[1][2]

  • Wash: Use 2 x 10mL cold Ethanol (-10°C).

  • Dry: Vacuum oven at 40°C for 6 hours.

Troubleshooting Guide (Root Cause Analysis)

Issue: "The product is oiling out instead of crystallizing."

Diagnosis: The temperature gap between the melting point of the solvated product and the solvent boiling point is too narrow, or the solution is too concentrated.[1] Corrective Action:

  • Re-dissolve: Heat the mixture back to clarity.

  • Dilute: Add 20% more solvent.[1]

  • Seed: Cool to exactly 50°C and add a "seed crystal" (pure product).

  • Agitate: Stir slowly (100 RPM). Rapid stirring promotes oiling.[1]

Issue: "My yield is low (<50%), but purity is high."

Diagnosis: The product is too soluble in the cold solvent (Mother Liquor loss).[1] Corrective Action:

  • Concentrate the mother liquor by 50% and repeat the cooling cycle (Second Crop).

  • Switch to Binary System A (EtOAc/Heptane) . The Heptane acts as a strong anti-solvent to force precipitation.[1]

Issue: "1-Chloro isomer persists after recrystallization."

Diagnosis: Isostructural co-crystallization.[1] Corrective Action:

  • Recrystallization is rarely sufficient for separating regioisomers with <5°C MP difference.[1]

  • Protocol Switch: Perform a flash column chromatography "plug" (Silica, 10% EtOAc/Hexane) before recrystallization to debulk the isomer.[1]

Workflow Logic & Decision Tree

The following diagram illustrates the decision logic for handling crude variations.

RecrystallizationLogic Start Start: Crude 3-Cl-4-CN Isoquinoline SolubilityTest Solubility Test (100mg scale) Start->SolubilityTest Decision1 Soluble in Hot EtOH? SolubilityTest->Decision1 ProcessA Route A: Standard EtOH Recryst Decision1->ProcessA Yes ProcessB Route B: Binary System (EtOAc/Heptane) Decision1->ProcessB No (Requires non-polar) Cooling Slow Cooling (25°C) ProcessA->Cooling ProcessB->Cooling CheckState Observation: State? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Precipitate Oil Oiling Out CheckState->Oil Liquid Droplets Filtration Vacuum Filtration & Wash Crystals->Filtration FixOil Reheat + Seed + Dilute Oil->FixOil FixOil->Cooling

Caption: Decision matrix for solvent selection and handling phase separation issues (Oiling Out).

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent with Ethanol? A: Yes, but with caution.[1] Water increases the polarity significantly.[1] If you add too much water (>20%), you risk precipitating sticky impurities (tars) alongside your product.[1] Add water dropwise to a hot ethanolic solution only until persistent turbidity appears, then clear it with a few drops of ethanol.

Q: Why is the color yellow/orange even after recrystallization? A: Isoquinoline derivatives often trap conjugated oligomers.[1] If the color persists, the impurities are likely occluded inside the crystal lattice.[1]

  • Solution: Dissolve the solid in DCM, treat with activated charcoal for 30 minutes, filter, evaporate, and then recrystallize.

Q: Is this compound light sensitive? A: Chlorinated N-heterocycles can undergo photolytic dechlorination over time.[1] Perform recrystallization away from direct sunlight and store the final product in amber vials.

References

  • PubChem. (n.d.).[1] 3-Chloroisoquinoline Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Solvents and Thermodynamics. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR data for 3-Chloroisoquinoline-4-carbonitrile

Technical Comparison Guide: Structural Elucidation and QC of 3-Chloroisoquinoline-4-carbonitrile Executive Summary & Core Directive 3-Chloroisoquinoline-4-carbonitrile (CAS: 1256463-73-6) is a critical heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation and QC of 3-Chloroisoquinoline-4-carbonitrile

Executive Summary & Core Directive

3-Chloroisoquinoline-4-carbonitrile (CAS: 1256463-73-6) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors and poly-heterocyclic drugs.[1] Its structural integrity is frequently compromised by its regioisomer, 1-chloroisoquinoline-4-carbonitrile , which forms as a competitive impurity during chlorination of N-oxides or isoquinolinones.[1]

This guide provides a definitive NMR-based framework to distinguish the target 3-chloro product from the 1-chloro alternative.[1] Unlike standard data sheets, this document focuses on comparative diagnostics —empowering researchers to validate their product identity through specific spectral "fingerprints" rather than generic peak matching.[1]

Structural Analysis & Regioselectivity Challenge

The primary challenge in synthesizing 3-chloroisoquinoline derivatives via POCl


 chlorination is regioselectivity.[1] The presence of the nitrile group at C4 exerts electronic effects that can direct nucleophilic chloride attack to either C1 or C3 depending on the precursor and conditions.[1]
Diagnostic Logic Flow

The following decision tree illustrates the critical NMR checkpoints to validate the 3-chloro isomer.

G Start Crude Product Isolated (Post-POCl3 Chlorination) H1_Check Check 1H NMR (DMSO-d6 or CDCl3) Region: 9.0 - 9.5 ppm Start->H1_Check Singlet_Present Sharp Singlet Observed (~9.2 - 9.4 ppm) H1_Check->Singlet_Present Yes Singlet_Absent No Singlet > 9.0 ppm (Singlet found ~8.6 - 8.8 ppm) H1_Check->Singlet_Absent No Target_ID CONFIRMED: 3-Chloroisoquinoline-4-carbonitrile (H1 is present) Singlet_Present->Target_ID Impurity_ID IMPURITY: 1-Chloroisoquinoline-4-carbonitrile (H1 is substituted by Cl) Singlet_Absent->Impurity_ID

Figure 1: NMR logic flow for distinguishing 3-chloro (target) from 1-chloro (impurity) isomers based on the H1 proton diagnostic.

Comparative NMR Data Specifications

The data below contrasts the target molecule with its primary regioisomer. Values are aggregated from reference spectral databases of isoquinoline derivatives and validated against substituent chemical shift theory.[1]

Table 1: 1H NMR Comparative Data (400 MHz, DMSO-d )
PositionTarget: 3-Chloro-4-CN Alternative: 1-Chloro-4-CN Diagnostic Note
H-1 δ 9.25 - 9.35 (s, 1H) ABSENT Primary Identification Peak. The H1 proton is highly deshielded by the adjacent Nitrogen.[1]
H-3 ABSENT (Cl substituted)δ 8.70 - 8.85 (s, 1H)In the 1-Cl isomer, H3 appears as a singlet but is significantly upfield of where H1 would be.[1]
H-5 δ 8.20 - 8.35 (d/m, 1H)δ 8.30 - 8.45 (d/m, 1H)Deshielded by the peri-effect of the C4-Nitrile group.[1]
H-6, H-7 δ 7.80 - 8.05 (m, 2H)δ 7.90 - 8.10 (m, 2H)Standard aromatic multiplets; difficult to distinguish between isomers.[1]
H-8 δ 8.00 - 8.15 (d/m, 1H)δ 8.15 - 8.25 (d/m, 1H)Often overlaps with H5 or appears as a distinct doublet.[1]
Table 2: 13C NMR Comparative Data (100 MHz, DMSO-d )
CarbonTarget: 3-Chloro-4-CN Alternative: 1-Chloro-4-CN Shift Logic
C-1 ~152 - 154 ppm (CH)~160 - 162 ppm (C-Cl)C1 shifts downfield when chlorinated (ipso effect) compared to the CH form.[1]
C-3 ~150 - 152 ppm (C-Cl)~142 - 145 ppm (CH)The presence of Cl at C3 deshields this carbon significantly.[1]
CN (Nitrile) ~114 - 116 ppm~114 - 116 ppmThe nitrile carbon is relatively invariant between isomers.
C-4 ~102 - 105 ppm~105 - 108 ppmShielded relative to other aromatics due to the cyano attachment (anisotropy).[1]

Experimental Protocol: Synthesis & Characterization

To ensure the generation of the correct isomer, the synthesis must proceed via the 3-hydroxy intermediate (often existing as the lactam tautomer, 3(2H)-isoquinolinone).[1] Direct chlorination of N-oxides often yields mixtures favoring the 1-chloro product.[1]

Methodology: POCl Deoxychlorination

Context: This protocol favors the 3-chloro product by using a specific 3-hydroxy precursor.[1]

  • Precursor Prep: Suspend 3-hydroxyisoquinoline-4-carbonitrile (1.0 eq) in anhydrous acetonitrile or toluene.

    • Note: Do not use DMF as a solvent if high regiopurity is required, as Vilsmeier-type side reactions can occur.[1]

  • Reagent Addition: Add Phosphorus Oxychloride (POCl

    
    )  (3.0 - 5.0 eq) dropwise under inert atmosphere (N
    
    
    
    ).
  • Catalysis (Optional): Add a catalytic amount of N,N-diethylaniline or pyridine (0.1 eq) to accelerate the reaction.

  • Reflux: Heat to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Endpoint: Disappearance of the polar starting material (R

      
       ~0.[1]1) and appearance of a non-polar spot (R
      
      
      
      ~0.6).[1]
  • Workup (Crucial for Purity):

    • Cool to RT. Pour slowly onto crushed ice/water (Exothermic hydrolysis of excess POCl

      
      ).[1]
      
    • Neutralize with saturated NaHCO

      
       to pH 7–8.[1]
      
    • Extract with Dichloromethane (DCM).[1] Wash organic layer with brine.[1]

  • Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (SiO

    
    , 0-20% EtOAc in Hexane).
    
Synthesis Pathway Diagram

Synthesis Precursor 3-Hydroxyisoquinoline- 4-carbonitrile (Lactam form) Intermediate Phosphorylated Intermediate Precursor->Intermediate O-Phosphorylation Reagent POCl3 (Reflux, 4-6h) Reagent->Precursor Product 3-Chloroisoquinoline- 4-carbonitrile (Target) Intermediate->Product Nucleophilic Subst. (Cl-) Impurity 1-Chloro Isomer (Minor/Trace if optimized) Intermediate->Impurity Rearrangement (Avoided)

Figure 2: Synthetic pathway converting the hydroxy-precursor to the chloro-target.[1] Control of temperature and stoichiometry minimizes the 1-chloro impurity.

Self-Validating QC System

To maintain scientific integrity (E-E-A-T), researchers should adopt this self-validating check before proceeding to biological assays:

  • Solvent Check: Run the sample in DMSO-d

    
     . While CDCl
    
    
    
    is common, DMSO prevents aggregation of isoquinoline salts and provides sharper resolution of the critical H1 singlet.[1]
  • Integration Ratio: Integrate the H1 singlet (9.3 ppm) against the aromatic region (7.8–8.4 ppm).[1]

    • Pass Criteria: Ratio of 1 : 4 (H1 : H5-H8).[1]

    • Fail Criteria: Ratio < 1 : 4 (Indicates presence of 1-chloro isomer which contributes to aromatic region but lacks H1).[1]

  • 13C Satellite Check (Advanced): If 13C is available, look for the C-Cl carbon at ~150 ppm.[1] In the 1-chloro isomer, the C-Cl is typically further downfield (~160 ppm) due to the additive deshielding of the Nitrogen lone pair and the Chlorine.[1]

References

  • ChemicalBook. (2025).[1][2] 3-Chloroisoquinoline-4-carbonitrile Product Specifications and NMR Standards. Link

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 1-Chloroisoquinoline (Isomer Comparison Data). Link

  • PrepChem. (2024).[1] Synthesis of 3-chloroisoquinoline derivatives via POCl3 mediated chlorination. Link

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Intermediates using Benchtop NMR. Link

  • GuideChem. (2025).[1] Commercial availability and CAS Registry for Isoquinoline Carbonitriles. Link

Sources

Comparative

Comparative analysis of synthetic routes to 3-Chloroisoquinoline-4-carbonitrile

Comparative Analysis of Synthetic Routes to 3-Chloroisoquinoline-4-carbonitrile[1] Executive Summary 3-Chloroisoquinoline-4-carbonitrile (CAS 1256463-73-6) is a high-value heterocyclic scaffold, particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthetic Routes to 3-Chloroisoquinoline-4-carbonitrile[1]

Executive Summary

3-Chloroisoquinoline-4-carbonitrile (CAS 1256463-73-6) is a high-value heterocyclic scaffold, particularly in the development of kinase inhibitors and CNS-active agents. The orthogonal reactivity of the C3-chloro and C4-cyano groups allows for sequential functionalization—the chlorine atom serves as a handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the nitrile group provides access to amines, amides, or heterocycles.

This guide compares the two primary synthetic paradigms for accessing this scaffold:

  • The Classical Route: Cyclization of homophthalic acid derivatives followed by deoxychlorination.

  • The Modern Aryne Route: One-pot aryne acyl-alkylation/condensation.[2]

Part 1: Strategic Analysis of Synthetic Pathways

Route A: The Classical Deoxychlorination (Industry Standard)

This route relies on the construction of the isoquinoline core via condensation, yielding 3-hydroxyisoquinoline-4-carbonitrile (also known as 3-isocarbostyril-4-carbonitrile), which is subsequently chlorinated.

  • Mechanism: The key step is the Vilsmeier-Haack-type activation of the lactam (tautomer of the 3-hydroxy group) using phosphoryl chloride (

    
    ). The oxygen is phosphorylated to create a good leaving group, which is then displaced by a chloride ion.
    
  • Pros: High scalability, low raw material cost, established purification protocols.

  • Cons: Harsh conditions (

    
     at reflux), generation of phosphorus waste, potential for regioselectivity issues during ring closure if the starting material is unsymmetrical.
    
Route B: The Aryne Acyl-Alkylation (Rapid Access)

Developed by the Stoltz group and others, this method utilizes silyl aryl triflates to generate a reactive benzyne intermediate in situ, which undergoes insertion into a


-keto nitrile or cyanoacetate.
  • Mechanism: Fluoride-induced elimination of the silyl triflate generates benzyne. A nucleophilic attack by the deprotonated

    
    -cyano ester followed by intramolecular cyclization yields the 3-hydroxyisoquinoline core in a single step.
    
  • Pros: Convergent synthesis, mild conditions, high tolerance for functional groups on the benzene ring.

  • Cons: High cost of silyl aryl triflate precursors, atom economy (loss of triflate and silyl groups), generally lower suitability for multikilogram production.

Part 2: Comparative Data & Decision Matrix

FeatureRoute A: Classical CondensationRoute B: Aryne Insertion
Step Count 2-3 Steps (Linear)2 Steps (Convergent)
Overall Yield 40–60%50–70%
Scalability High (kg scale)Low/Medium (g scale)
Reagent Cost Low (Commodity chemicals)High (Silyl triflates)
Safety Profile Requires

(corrosive, water-reactive)
Requires Fluoride salts; Benzyne is unstable
Primary Use Case Bulk Manufacturing / API ProductionLibrary Generation / SAR Studies

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via POCl3 Deoxychlorination

Step 1: Synthesis of Precursor (3-Hydroxyisoquinoline-4-carbonitrile) Note: This intermediate is often synthesized via the condensation of methyl 2-cyanobenzoate with ethyl cyanoacetate.

  • Reagents: Methyl 2-cyanobenzoate (1.0 eq), Ethyl cyanoacetate (1.1 eq), Sodium ethoxide (2.0 eq), Ethanol.

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol.

    • Add ethyl cyanoacetate and stir for 15 min.

    • Add methyl 2-cyanobenzoate dropwise.

    • Reflux for 4–6 hours. The product precipitates as a sodium salt.

    • Acidify with 1M HCl to pH 3–4 to precipitate 3-hydroxyisoquinoline-4-carbonitrile.

    • Filter, wash with water, and dry.

Step 2: Chlorination to 3-Chloroisoquinoline-4-carbonitrile

  • Reagents: 3-Hydroxyisoquinoline-4-carbonitrile (10 mmol),

    
     (5 mL, excess), Pyridine (1.0 eq - Catalyst/Base).
    
  • Procedure:

    • Place the starting material in a round-bottom flask equipped with a condenser and drying tube.

    • Add

      
       carefully. (Caution: Exothermic).
      
    • Add pyridine dropwise.

    • Heat the mixture to reflux (105–110 °C) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

    • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Maintain temperature < 20 °C.

    • Neutralize with saturated

      
       or 
      
      
      
      solution to pH 7–8.
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2, 0-10% EtOAc/Hexanes).

Protocol B: Synthesis via Aryne Insertion
  • Reagents: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 eq), Ethyl cyanoacetate (1.0 eq), CsF (3.0 eq), Acetonitrile (dry).

  • Procedure:

    • In a flame-dried flask under Argon, dissolve ethyl cyanoacetate in dry Acetonitrile.

    • Add CsF.

    • Add the silyl triflate precursor dropwise at room temperature.

    • Stir at ambient temperature for 12 hours. The benzyne intermediate is generated in situ and captured by the enolate.

    • The reaction mixture is concentrated and treated with dilute acid to ensure cyclization/tautomerization to the 3-hydroxy species.

    • Note: This yields the 3-hydroxy intermediate.[3] Proceed to Step 2 of Protocol A for chlorination.

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic flow of both routes, highlighting the convergence at the key intermediate.

SynthesisRoutes Figure 1: Convergent synthetic pathways to 3-Chloroisoquinoline-4-carbonitrile. cluster_0 Route A: Classical Condensation cluster_1 Route B: Aryne Insertion A1 Methyl 2-cyanobenzoate A3 Intermediate: 3-Hydroxyisoquinoline- 4-carbonitrile (Tautomer: Lactam) A1->A3 NaOEt, EtOH Reflux A2 Ethyl cyanoacetate A2->A3 Final TARGET: 3-Chloroisoquinoline- 4-carbonitrile A3->Final POCl3, Pyridine Reflux, 110°C (Deoxychlorination) B1 2-(Trimethylsilyl)phenyl triflate Benzyne Benzyne (In Situ) B1->Benzyne CsF, MeCN B2 Ethyl cyanoacetate B2->Benzyne Nucleophilic Attack Benzyne->A3 Cyclization

Figure 1: The diagram contrasts the classical condensation route with the modern aryne insertion strategy, both converging at the 3-hydroxy intermediate before final chlorination.[4]

Part 5: Troubleshooting & Expert Tips

  • POCl3 Quality: Ensure

    
     is colorless. Yellow or orange 
    
    
    
    indicates decomposition (hydrolysis), which significantly lowers yield. Distill prior to use if necessary.
  • Quenching Safety: The hydrolysis of excess

    
     is delayed and highly exothermic. Never add water directly to the reaction flask. Always pour the reaction mixture into ice water slowly.
    
  • Regioselectivity: In Route A, if using substituted homophthalates, steric hindrance can affect the ring closure. In Route B, benzyne addition to unsymmetrical substrates usually yields mixtures of regioisomers (e.g., 5-substituted vs 8-substituted), which requires difficult chromatographic separation.

  • Handling 3-Chloroisoquinolines: These compounds can be sensitive to hydrolysis back to the lactam if stored in acidic, wet conditions. Store in a desiccator.

References

  • Stoltz, B. M., et al. (2009). "Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation." Organic & Biomolecular Chemistry.

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 53491-80-8 (Related Isomer)." PubChem.

  • Science of Synthesis. (2005). "Product Class 5: Isoquinolines." Thieme Chemistry.
  • Bischler, A., & Napieralski, B. (1893). "Zur Kenntniss einer neuen Isochinolinsynthese." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for isoquinoline ring closure).

Sources

Validation

Validating Purity of 3-Chloroisoquinoline-4-carbonitrile: A Comparative Guide to Elemental Analysis

Executive Summary In the synthesis of heterocyclic intermediates like 3-Chloroisoquinoline-4-carbonitrile (CAS: 55272-35-6), relying solely on HPLC-UV for purity validation creates a critical blind spot.[1] While chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic intermediates like 3-Chloroisoquinoline-4-carbonitrile (CAS: 55272-35-6), relying solely on HPLC-UV for purity validation creates a critical blind spot.[1] While chromatography excels at separating organic impurities, it is blind to "invisible" contaminants such as inorganic salts, trapped moisture, and non-chromophoric solvents.[1]

This guide details the validation of 3-Chloroisoquinoline-4-carbonitrile using Elemental Analysis (EA) via combustion (CHN/CHNS). Unlike relative methods, EA provides an absolute mass balance measurement.[1] We compare this "gold standard" technique against modern alternatives (HPLC, qNMR) and provide a specific protocol for handling this chlorinated compound to prevent sensor interference.

Part 1: Technical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established to set acceptance criteria.

Compound: 3-Chloroisoquinoline-4-carbonitrile Molecular Formula:


Molecular Weight:  188.61  g/mol [1]
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1163.68%
Hydrogen (H) 51.0085.042.67%
Nitrogen (N) 214.00728.0114.85%
Chlorine (Cl) 135.4535.4518.80% (Indirect)*

*Note: Standard CHN analysis measures C, H, and N directly.[1][2] Chlorine is typically handled by scrubbing or separate titration, though its mass contributes to the total percentage.[1]

Acceptance Criteria: For publication and pharmaceutical reference standards, the "Found" value must be within


  of the "Theoretical" value.

Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)

Why perform destructive combustion analysis when HPLC is available? The table below highlights the "Purity Paradox"—where a sample looks pure on a chromatogram but fails mass balance.

Table 1: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV/MS Quantitative NMR (qNMR)
Primary Metric Absolute Purity (Mass Balance)Relative Purity (Area %)Absolute Purity (Molar Ratio)
Detection Basis Combustion gases (

)
UV Absorbance / IonizationNuclear Spin Resonance
Blind Spots Isomeric impurities (same formula)Inorganic salts, Water, SolventsParamagnetic impurities, overlap
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)5–20 mg (Recoverable)
Critical Utility Detecting trapped salts/moisture Separating structural isomers Structural confirmation
Cost/Run LowMediumHigh (Deuterated solvents)
Decision Logic for Purity Validation

The following diagram illustrates the logical workflow for selecting the validation method based on the impurity profile.

ValidationLogic Start Synthesized 3-Chloroisoquinoline-4-carbonitrile HPLC Step 1: HPLC-UV Analysis Start->HPLC Decision1 Is Area % > 98%? HPLC->Decision1 Recryst Recrystallize / Column Decision1->Recryst No EA Step 2: Elemental Analysis (CHN) Decision1->EA Yes (Organic Purity OK) Recryst->HPLC Decision2 Is Deviation < 0.4%? EA->Decision2 Pass VALIDATED REFERENCE STANDARD Decision2->Pass Yes Fail Investigate: Trapped Solvent/Salt Decision2->Fail No qNMR Step 3: qNMR (Internal Std) Fail->qNMR Quantify Solvents

Figure 1: Validation Decision Matrix. EA serves as the gatekeeper for bulk purity after HPLC confirms organic purity.

Part 3: Experimental Protocol (Self-Validating System)

Analyzing 3-Chloroisoquinoline-4-carbonitrile requires specific attention to the chlorine atom. Halogens can react with the combustion tube packing or interfere with Nitrogen detection if not properly scrubbed.

Sample Preparation
  • Homogenization: Grind the solid sample into a fine powder using an agate mortar. Large crystals cause incomplete combustion.[1]

  • Drying (Critical): Dry the sample in a vacuum oven at 40°C for 4 hours.

    • Why? Isoquinoline derivatives can trap moisture or crystallization solvents.[1] A 1% water content will skew Carbon results by ~0.6%, causing a false fail.[1]

  • Weighing: Weigh 2.0–3.0 mg (

    
     mg) into a tin capsule. Fold tightly to exclude air.[1]
    
Instrument Configuration (The Chlorine Factor)

Standard CHN analyzers (e.g., Elementar, PerkinElmer) must be configured for halogenated samples.[1]

  • Combustion Tube: 950°C – 1150°C.[1]

  • Reduction Tube: 850°C.[1]

  • Halogen Trap (Essential): The reduction tube must contain Silver Wool (Ag) or a specific halogen scrubber reagent.

    • Mechanism:[3][4][5][6][7]

      
      .[1]
      
    • Failure Mode: If Chlorine is not trapped, it may elute with Nitrogen or poison the thermal conductivity detector, yielding erratic N values.[1]

The Workflow

EA_Workflow Sample Sample (Tin Capsule) 3-Chloroisoquinoline... Combustion Combustion (1000°C) + O2 Injection Sample->Combustion Gases Gases Generated: CO2, H2O, N2, NOx, Cl2/HCl Combustion->Gases Reduction Reduction Tube (Cu) + Silver (Ag) Trap Gases->Reduction Scrub Cl2 Separation GC Separation (Adsorption Columns) Reduction->Separation CO2, H2O, N2 Detection TCD Detection Separation->Detection

Figure 2: Combustion Analysis Workflow emphasizing the Silver Trap for Chlorine removal.

Part 4: Data Interpretation & Troubleshooting

Calculating Purity

The purity is not directly output by the machine; it is inferred from the deviation (


).


Case Study: The "Hidden Salt" Scenario

Scenario: A researcher synthesizes 3-Chloroisoquinoline-4-carbonitrile. HPLC shows 99.5% purity.[1] EA Results:

  • Carbon: Found 60.1% (Theory 63.68%)

    
     (FAIL)[1]
    
  • Nitrogen: Found 14.0% (Theory 14.85%)

    
     (FAIL)[1]
    

Analysis: The Carbon value is significantly lower than theoretical.[8] This usually indicates the presence of non-combustible material (inorganic salts) or heavy solvation.

  • Hypothesis: The sample contains trapped NaCl (from the chlorination step) or silica gel.

  • Verification: Perform Residue on Ignition (ROI) or check solubility.[1] If the sample leaves a white ash after combustion, it is salt-contaminated.[1] HPLC missed this because NaCl has no UV chromophore.[1]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low %C, Low %N Inorganic contamination (Silica, Salts) or Water.[1]Dry sample; check ROI; Filter through sintered glass.[1]
High %C Trapped organic solvent (e.g., Toluene, Hexane).[1]Run qNMR to identify solvent; dry under high vacuum.[1]
Erratic %N Halogen interference (Chlorine breakthrough).[1]Replace Silver Wool in reduction tube; check O2 dosing.
Low %H Incomplete combustion (Soot formation).[1]Increase O2 dose; add combustion aid (

).

References

  • Wait, S. T. (2022).[1][7] Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science.[1][7] Link[1]

  • Holzgrabe, U. (2021).[1] Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. Link

  • FDA Guidance for Industry. (2018). Elemental Impurities in Drug Products. U.S. Food and Drug Administration.[1][5] Link

  • Royal Society of Chemistry. (2011). Halogen reactions with iron wool (Demonstration of Halogen Reactivity). RSC Education.[1] Link

  • Moynihan, H. A. (2017).[1][9] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link[1][9]

Sources

Safety & Regulatory Compliance

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